2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol
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Overview
Description
2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol is a chemical compound with the molecular formula C13H15F3N2O3 It is characterized by the presence of a cyclopropylmethyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Cyclopropylmethylation: The cyclopropylmethyl group can be added using cyclopropylmethyl halides in the presence of a base.
Ethanolamine Addition: Finally, the ethanolamine moiety can be introduced through a reaction with ethanolamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{(Cyclopropylmethyl)[4-nitrophenyl]amino}ethanol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-{(Cyclopropylmethyl)[3-(trifluoromethyl)phenyl]amino}ethanol: The position of the trifluoromethyl group is different, which can affect the compound’s reactivity and interactions.
2-{(Cyclopropylmethyl)[4-nitro-3-(methyl)phenyl]amino}ethanol: The trifluoromethyl group is replaced with a methyl group, potentially altering its lipophilicity and biological activity.
Uniqueness
The presence of both the trifluoromethyl and nitro groups in 2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol makes it unique compared to similar compounds
Properties
CAS No. |
821777-29-1 |
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Molecular Formula |
C13H15F3N2O3 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
2-[N-(cyclopropylmethyl)-4-nitro-3-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-10(3-4-12(11)18(20)21)17(5-6-19)8-9-1-2-9/h3-4,7,9,19H,1-2,5-6,8H2 |
InChI Key |
QBJFPKOVBFQYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CCO)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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